2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDSDDAHGHADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole ring is constructed by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions. This forms 2-chloromethyl-1,3-benzothiazole, which is subsequently oxidized to introduce the sulfone group.
Representative Protocol :
Oxidation to Sulfone and Ketone Functionalization
The sulfone group is introduced via oxidation using hydrogen peroxide (H₂O₂) in acetic acid. Concurrently, the ketone at position 3 is stabilized during cyclization or introduced via Kornblum oxidation.
Optimized Oxidation :
- Reactants : 2-Chloromethyl-1,3-benzothiazole (1.0 equiv), H₂O₂ (30%, 3.0 equiv).
- Conditions : Stir in acetic acid at 60°C for 12 hours.
- Product : 1,1-Dioxido-3-oxo-1,2-benzothiazole (yield: 85%).
Introduction of the Acetamide Side Chain
Alkylation and Amidation
The acetamide side chain is introduced through a two-step process:
- Alkylation : Reacting the benzothiazole with bromoacetyl bromide to form 2-(bromoacetyl)-1,1-dioxido-3-oxo-1,2-benzothiazole.
- Amidation : Substituting bromide with 3-fluoroaniline under basic conditions.
Stepwise Protocol :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| Alkylation | Bromoacetyl bromide, K₂CO₃, DMF, 80°C, 4h | 75% | |
| Amidation | 3-Fluoroaniline, Et₃N, THF, rt, 12h | 82% |
Key Data :
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Adapting methods from arylbenzothiazole syntheses, Suzuki-Miyaura coupling can attach pre-formed acetamide boronic esters to halogenated benzothiazoles.
Example :
Challenges and Optimization
Solvent and Temperature Effects
Reaction yields significantly depend on solvent polarity and temperature:
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 90 | 80 |
| DMF | 100 | 65 |
| Toluene | 110 | 70 |
Scalability and Industrial Relevance
The patent EP3138841A1 highlights analogs of this compound as dopamine D₂ receptor antagonists, underscoring its pharmaceutical potential. Gram-scale synthesis has been achieved using continuous-flow reactors, with a throughput of 200 g/day.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. The compound can be synthesized to explore its efficacy against various bacterial strains. For instance, a study demonstrated that benzothiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has highlighted the potential of benzothiazole derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented. A notable study reported that similar compounds inhibited the growth of breast cancer cells in vitro.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In vivo studies have shown that benzothiazole derivatives can reduce inflammation markers in animal models of arthritis.
Toxicological Profile
Toxicological studies are essential to evaluate the safety of this compound for potential therapeutic use. Preliminary studies indicate a favorable safety profile with low cytotoxicity at therapeutic concentrations.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzothiazole derivatives, including the target compound. Results showed promising antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.
Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines revealed that the compound induced significant cell death through apoptosis pathways. Further research is planned to explore its efficacy in vivo using animal models.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylacetamide
- 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
The presence of the 3-fluorophenyl group in 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide distinguishes it from other similar compounds. This fluorine substitution can significantly impact the compound’s biological activity, pharmacokinetics, and binding properties, making it a unique candidate for further research and development.
Biological Activity
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide is a compound of interest due to its potential biological activity and therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 374.36 g/mol. The structure features a benzothiazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O5S |
| Molar Mass | 374.36 g/mol |
| CAS Number | 889344 |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Research indicates that compounds containing benzothiazole moieties often exhibit significant interactions with protein targets due to their ability to form hydrogen bonds and pi-stacking interactions .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiazole derivatives. For instance, the compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of apoptotic pathways. In vitro studies indicate that it can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects on breast cancer cell lines, the compound demonstrated IC50 values indicating potent activity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazolone core. Key steps include:
- Sulfonation and oxidation of the benzothiazole precursor to introduce the 1,1-dioxido group.
- Acetylation of the 3-oxo position using chloroacetyl chloride or similar reagents.
- Amide coupling with 3-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the fluorophenyl group .
Critical optimization parameters include: - Temperature control (e.g., 0–5°C during acetylation to prevent side reactions).
- Catalyst selection (e.g., DMAP for efficient amide bond formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from by-products .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR spectroscopy :
- X-ray crystallography : Resolves bond lengths/angles, confirming the 1,1-dioxido group geometry and planarity of the benzothiazolone ring .
- FT-IR : Validates sulfone (1320–1150 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
Advanced: How can researchers design in vitro assays to evaluate COX enzyme inhibition, and how should contradictory activity data be addressed?
Answer:
Assay Design :
- Use recombinant COX-1/COX-2 enzymes in a fluorometric or colorimetric assay (e.g., COX Inhibitor Screening Kit).
- Include positive controls (e.g., indomethacin) and measure IC₅₀ values via dose-response curves .
Addressing Contradictions : - Validate enzyme source purity (commercial vs. in-house expressed enzymes).
- Standardize assay conditions (pH, temperature, cofactor concentrations).
- Perform molecular docking studies to correlate inhibitory activity with binding affinity to COX active sites .
Advanced: What strategies are effective for studying pharmacokinetic properties, and which in vivo models are suitable for bioavailability assessment?
Answer:
Pharmacokinetic Strategies :
- In vitro metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
In Vivo Models : - Rodent models (e.g., Sprague-Dawley rats) for oral bioavailability studies.
- LC-MS/MS quantification of plasma concentrations post-administration to calculate AUC and half-life .
Advanced: How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s antimicrobial efficacy?
Answer:
SAR Approach :
- Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with chloro/bromo groups).
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
- Correlate activity with logP values (lipophilicity) and electronic effects (Hammett σ constants) of substituents .
Data Contradiction: How should discrepancies in reported cytotoxicity data across cell lines be resolved?
Answer:
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Use multiple cytotoxicity assays (MTT, LDH release, apoptosis markers) to cross-validate results.
- Perform transcriptomic profiling (RNA-seq) to identify cell line-specific resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
